rac Nebivolol-d4 (Major)

Description

BenchChem offers high-quality rac Nebivolol-d4 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Nebivolol-d4 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

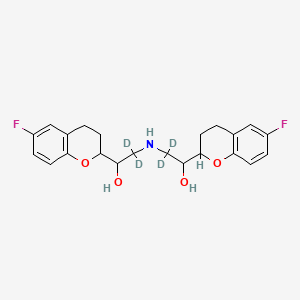

2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to rac Nebivolol-d4: The Gold Standard Internal Standard for Bioanalysis

Executive Summary: Racemic (rac) Nebivolol-d4 is the deuterated analog of Nebivolol, a third-generation beta-blocker with a unique dual mechanism of action. Its primary and most critical application in the scientific community is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Nebivolol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The four deuterium atoms provide a distinct mass shift without significantly altering the physicochemical properties, ensuring it co-elutes and experiences similar matrix effects as the parent drug. This guide provides a comprehensive overview of rac Nebivolol-d4, detailing its properties, the pharmacological context of its parent compound, its core application in validated bioanalytical methods, and essential handling information for researchers and drug development professionals.

Introduction: The Need for a Reliable Internal Standard

Nebivolol is a highly selective β1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure.[1][2] Unlike older beta-blockers, it also possesses a novel vasodilatory action mediated by the stimulation of nitric oxide (NO) production.[3][4] The drug is administered as a racemate, a 1:1 mixture of d-Nebivolol and l-Nebivolol, with the d-enantiomer responsible for the β-blocking activity and the l-enantiomer contributing to the NO-potentiating effect.[5]

Accurate quantification of Nebivolol in biological matrices like plasma is paramount for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring.[6] LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity. To ensure the accuracy and precision of these assays, a high-quality internal standard is indispensable. Rac Nebivolol-d4 serves this purpose perfectly. As a SIL-IS, it is considered the "gold standard" because it behaves nearly identically to the unlabeled analyte (Nebivolol) during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for any variability in these steps.[2][6][7]

Physicochemical Properties and Characterization

Rac Nebivolol-d4 is structurally identical to Nebivolol, except for the substitution of four hydrogen atoms with deuterium atoms on the methylene groups of the ethylamino bridge.[8][9][10] This labeling provides a +4 Da mass difference, which is ideal for mass spectrometric distinction from the unlabeled analyte.

| Property | Value | Source(s) |

| Chemical Name | 2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [8][10] |

| Molecular Formula | C₂₂H₂₁D₄F₂NO₄ | [8][11] |

| Molecular Weight | 409.46 g/mol | [8][11] |

| Unlabeled CAS # | 118457-14-0 | [1] |

| Deuterated CAS # | 1219407-55-2 | [10][11] |

| Appearance | Typically a solid | N/A |

| Storage | Long-term storage at -20°C is recommended | [12] |

| Solubility | Soluble in Methanol | [12] |

Pharmacological Context: The Dual Mechanism of Nebivolol

To appreciate the analytical challenges and the importance of accurate quantification, it is crucial to understand the unique pharmacology of Nebivolol.

-

β1-Adrenergic Blockade: Like traditional beta-blockers, d-Nebivolol is a highly selective antagonist of the β1-adrenergic receptors, which are primarily located in the heart. This action reduces heart rate, myocardial contractility, and blood pressure.[4][13]

-

Nitric Oxide-Mediated Vasodilation: Uniquely, l-Nebivolol stimulates endothelial nitric oxide synthase (eNOS) through β3 receptor agonism.[3][14] This increases the production of nitric oxide (NO), a potent vasodilator, which relaxes blood vessels, reduces peripheral vascular resistance, and further contributes to the antihypertensive effect.[1][4]

This dual mechanism provides cardiovascular benefits beyond simple beta-blockade, including improved endothelial function.[13][14] The metabolism of Nebivolol is complex, primarily occurring via the CYP2D6 enzyme, and is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations and half-life.[5][15] This variability underscores the critical need for robust bioanalytical methods for which Nebivolol-d4 is the key internal standard.

Core Application: Internal Standard in Quantitative Bioanalysis

The primary role of rac Nebivolol-d4 is as an internal standard for the quantification of Nebivolol in biological samples, most commonly plasma, using LC-MS/MS.[6][16][17]

Principle of Operation

The methodology relies on the principle of isotope dilution mass spectrometry. A known quantity of Nebivolol-d4 is spiked into an unknown plasma sample. The deuterated standard and the native analyte are extracted together and analyzed by LC-MS/MS. Because they are chemically almost identical, any loss during sample preparation or fluctuation in instrument response will affect both compounds equally. The mass spectrometer distinguishes between the analyte (Nebivolol) and the internal standard (Nebivolol-d4) based on their mass-to-charge (m/z) ratios. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.[2][6]

Typical LC-MS/MS Bioanalytical Workflow

A validated bioanalytical method is a self-validating system, incorporating calibration standards and quality control (QC) samples at multiple concentrations to ensure accuracy and precision.

Sources

- 1. Nebivolol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 5. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. rac Nebivolol-d4 (Major) | LGC Standards [lgcstandards.com]

- 10. rac Nebivolol-d4 (Major) | C22H25F2NO4 | CID 46782463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. usbio.net [usbio.net]

- 13. droracle.ai [droracle.ai]

- 14. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]

- 15. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Core Chemical Structure of rac Nebivolol-d4

Introduction: The Intersection of Advanced Therapeutics and Bioanalytical Precision

Nebivolol stands as a distinguished member of the third generation of β-adrenergic receptor antagonists, a class of drugs pivotal in cardiovascular therapy.[1][2][3] Its clinical efficacy in the management of hypertension and heart failure stems from a unique dual mechanism of action: highly selective β1-receptor blockade combined with nitric oxide (NO)-mediated vasodilation, a feature attributed to its agonistic activity on β3-receptors.[1][2][4][5] The therapeutic agent is administered as a racemate, a mixture of ten stereoisomers, with the d-enantiomer (SRRR-nebivolol) primarily responsible for the β1-blocking activity and the l-enantiomer (RSSS-nebivolol) contributing to the NO-potentiating effects.[6][7]

In the landscape of modern drug development and clinical pharmacology, the precise quantification of a drug in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This necessitates the use of stable isotope-labeled (SIL) internal standards, which are considered the gold standard in quantitative mass spectrometry. rac Nebivolol-d4 is the deuterated analogue of Nebivolol, engineered to serve this exact purpose. The strategic incorporation of deuterium atoms renders the molecule chemically identical to the parent drug in terms of chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z).[8] This guide provides an in-depth technical exploration of the core chemical structure of rac Nebivolol-d4, its analytical characterization, and its indispensable role in bioanalytical assays.

Chemical Structure and Physicochemical Properties

The defining characteristic of rac Nebivolol-d4 is the substitution of four hydrogen atoms with deuterium on the ethanolamine bridge connecting the two chromane moieties. This subtle yet critical modification is the foundation of its utility as an internal standard.

Nomenclature and Identification

-

IUPAC Name: 2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol[9][10]

-

Synonyms: rac Nebivolol-d4 (Major), (rac)-Nebivolol-d4, Nebivolol-d4[9][11]

Structural Elucidation

The molecular structure of rac Nebivolol-d4 consists of a central secondary amine linking two identical ethanol units, each substituted with a 6-fluoro-chromane group. The molecule possesses four chiral centers, leading to a complex mixture of stereoisomers. The deuterium labeling is specifically located on the two carbon atoms adjacent to the central nitrogen atom.

Caption: 2D structure of rac Nebivolol-d4 indicating deuterium (D) positions.

Physicochemical Data Summary

The fundamental properties that define rac Nebivolol-d4 as a distinct chemical entity are summarized below. This data is critical for its application in analytical method development.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁D₄F₂NO₄ | [12][13] |

| Molecular Weight | ~409.5 g/mol | [9][10][11] |

| Accurate Mass | 409.20027159 Da | [9] |

| Isotopic Label | Deuterium (D) | [10] |

| Purity (Typical) | >95% (HPLC) | [10] |

| Unlabeled CAS | 99200-09-6 | [10] |

Rationale and Approach for Synthesis

While the precise, proprietary synthesis routes for commercial rac Nebivolol-d4 are not publicly detailed, the general strategy can be inferred from established synthetic pathways for Nebivolol and common deuteration techniques.

General Synthesis of Nebivolol

The synthesis of the Nebivolol backbone is a well-documented process, often relying on a convergent strategy.[7][14][15] The molecule's symmetry is exploited by first preparing key chromane-based intermediates. A common approach involves the synthesis of two distinct chiral epoxide or aldehyde fragments derived from 6-fluorochroman, which are then coupled to form the final structure.[15][16]

Caption: Generalized convergent synthesis strategy for the Nebivolol scaffold.

Incorporation of Deuterium

The specific placement of deuterium on the carbons alpha to the nitrogen suggests that the labeling is introduced via a deuterated building block. A plausible method involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), at a key step in the synthesis of one of the fragments to create the -CD₂- group. For instance, reducing a nitrile or an amide intermediate with a deuterated hydride source would achieve the desired labeling prior to the final coupling step. This ensures high isotopic enrichment at the specified positions with minimal isotopic scrambling.

Analytical Characterization Protocols

Rigorous analytical testing is required to confirm the identity, purity, and isotopic integrity of rac Nebivolol-d4 before its use as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for verifying the molecular weight and confirming the degree of deuteration.

-

Expertise & Causality: High-resolution mass spectrometry (HRMS) is employed to confirm the accurate mass of the molecule, distinguishing it from potential impurities. Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern. For an internal standard, it is crucial that a major, stable fragment ion is shared with the unlabeled analyte, while the precursor ion reflects the mass shift from deuteration. This ensures parallel behavior during analysis. The transition m/z 410.2 → 151.0 for Nebivolol-d4 and m/z 406.0 → 151.0 for Nebivolol demonstrates this principle, where the common fragment ion (m/z 151.0) arises from the fluorochroman moiety.[6][17]

Table of Key Mass Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| Nebivolol | 406.0 | 151.0 | ESI, Positive | [6][17] |

| rac Nebivolol-d4 | 410.2 | 151.0 | ESI, Positive |[17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and verifies the exact location of the deuterium labels.

-

¹H NMR Protocol:

-

Dissolve 1-5 mg of rac Nebivolol-d4 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a standard proton NMR spectrum.

-

Validation: The spectrum should show a significant reduction or complete absence of signals corresponding to the methylene protons on the ethanolamine bridge, confirming successful deuterium substitution.[11] All other signals corresponding to the chromane rings and hydroxyl groups should be present and match the structure.

-

-

²H NMR (Deuterium NMR):

-

Using a more concentrated sample, acquire a deuterium NMR spectrum.

-

Validation: A signal in the region expected for the methylene groups will directly confirm the presence and chemical environment of the incorporated deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the chemical purity of the standard.

-

Trustworthiness: The purity of an internal standard must be high (>95%) to ensure it does not contribute to the analyte signal or introduce significant impurities. A well-developed HPLC method separates the main compound from any starting materials, by-products, or degradation products.

Exemplar HPLC Method for Purity Assessment

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [18][19] |

| Mobile Phase | Acetonitrile and water/buffer mixture (e.g., 55:45 v/v) | [18] |

| Flow Rate | 1.0 mL/min | [18][20] |

| Detection | UV at 282 nm | [18][20][21] |

| Expected Result | A single major peak with a purity of >95% by area normalization. |[10] |

Application in Quantitative Bioanalysis

The primary and critical application of rac Nebivolol-d4 is as an internal standard for the quantification of Nebivolol in complex biological matrices like human plasma.[8][17][22]

-

Authoritative Grounding: The use of a stable isotope-labeled internal standard is the recommended best practice by regulatory agencies such as the FDA for bioanalytical method validation. It corrects for variability during sample extraction, potential matrix effects in the ion source, and fluctuations in instrument performance, thereby ensuring the accuracy, precision, and robustness of the assay.

Standard Bioanalytical Workflow

The protocol below outlines a self-validating system where the consistent ratio of analyte to internal standard ensures reliable quantification.

Caption: Workflow for quantifying Nebivolol using rac Nebivolol-d4 as an internal standard.

Experimental Protocol: Plasma Sample Extraction

This protocol details a common liquid-liquid extraction (LLE) procedure used in pharmacokinetic studies.[6][17]

-

Aliquoting: Pipette 500 µL of human plasma (containing unknown Nebivolol concentrations) into a clean polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of a known concentration of rac Nebivolol-d4 working solution (e.g., 100 ng/mL in methanol).

-

Alkalinization: Add a small volume of a basic solution (e.g., 1M NaOH) to deprotonate the amine, enhancing extraction into an organic solvent.

-

Extraction: Add 3 mL of an extraction solvent (e.g., diethyl ether:dichloromethane, 70:30, v/v).

-

Vortexing & Centrifugation: Vortex the mixture for 5 minutes to ensure thorough mixing, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Isolation & Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion

rac Nebivolol-d4 is more than a mere structural variant of its parent drug; it is a precision tool engineered for the exacting demands of modern pharmaceutical research. Its chemical structure, characterized by the specific placement of four deuterium atoms on the ethanolamine backbone, provides the necessary mass shift for mass spectrometric differentiation while preserving the physicochemical properties that ensure its faithful tracking of the unlabeled analyte during bioanalysis. The rigorous characterization through MS, NMR, and HPLC validates its identity and purity, establishing the trust required for a reference standard. For researchers and drug development professionals, rac Nebivolol-d4 is an indispensable component in the generation of high-quality, reliable pharmacokinetic and bioequivalence data, underpinning the safe and effective clinical development of Nebivolol.

References

-

PubChem. rac Nebivolol-d4 (Major) | C22H25F2NO4 | CID 46782463. National Institutes of Health. [Link]

-

PubChem. Nebivolol | C22H25F2NO4 | CID 71301. National Institutes of Health. [Link]

-

Foley, C. & Feen, E. (2024). Nebivolol. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Alsachim. rac-Nebivolol-d4 HCl (Mixture of Diastereomers). [Link]

-

PDRP, P. et al. (2013). Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics. Journal of Chromatography B, 940, 95-102. [Link]

-

Van Lommen, G., De Bruyn, M., & Schroven, M. (1990). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Journal de Pharmacie de Belgique, 45(6), 355-360. [Link]

- Google Patents.

-

Patel, L. J., Suhagia, B. N., Shah, P. B., & Shah, R. R. (2007). RP-HPLC and HPTLC methods for the estimation of nebivolol hydrochloride in tablet dosage form. Indian journal of pharmaceutical sciences, 69(4), 533. [Link]

-

European Patent Office. EP 3974419 A2 - NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. [Link]

-

YouTube. Pharmacology of Nebivolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

-

van Bortel, L. M., van Baak, M. A. (1992). Nebivolol: a review of its clinical and pharmacological characteristics. Journal of human hypertension, 6(5), 379-85. [Link]

-

Yilmaz, B. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. Journal of Food and Drug Analysis, 18(4), 273-278. [Link]

-

B. S. R., & N. R. (2009). Reverse Phase HPLC Method for the Analysis of nebivolol in Pharmaceutical Dosage Forms. Journal of Pharmacy Research, 2(7), 1162-1164. [Link]

-

Jain, P. S., et al. (2012). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 4(1), 256-265. [Link]

-

Goger, N. G., & Celebier, M. (2020). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 8(2), 173-181. [Link]

-

Wikipedia. Nebivolol. [Link]

-

Maffei, A., & Lembo, G. (2009). A Review of Nebivolol Pharmacology and Clinical Evidence. The American Journal of Cardiology, 104(10), 12D-18D. [Link]

-

Axios Research. Racemic Nebivolol-d4 HCl (Mixture of Diastereomers). [Link]

-

Weiss, R. J., et al. (2008). A Randomized, Double-Blind, Placebo-Controlled Parallel-Group Study to Assess the Efficacy and Safety of Nebivolol, a Novel β-Blocker, in Patients With Mild to Moderate Hypertension. The Journal of Clinical Hypertension, 10(9), 671-678. [Link]

-

Ferdinand, K. C., et al. (2014). Effects of nebivolol on aortic compliance in patients with diabetes and maximal renin angiotensin system blockade: the EFFORT study. Journal of the American Society of Hypertension, 8(1), 26-34. [Link]

-

Fong, T. (2008). Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension. Cardiology in Review, 16(3), 152-157. [Link]

Sources

- 1. Nebivolol - Wikipedia [en.wikipedia.org]

- 2. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nebivolol: a review of its clinical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rac Nebivolol-d4 (Major) | C22H25F2NO4 | CID 46782463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rac Nebivolol-d4 (Major) | LGC Standards [lgcstandards.com]

- 11. usbio.net [usbio.net]

- 12. tlcstandards.com [tlcstandards.com]

- 13. Racemic Nebivolol-d4 HCl (Mixture of Diastereomers) | Axios Research [axios-research.com]

- 14. Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

- 16. medkoo.com [medkoo.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. scispace.com [scispace.com]

- 22. medchemexpress.com [medchemexpress.com]

rac Nebivolol-d4 (Major) physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of rac Nebivolol-d4 (Major)

Prepared by: Gemini, Senior Application Scientist

Introduction

Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-mediated vasodilation.[1][2] It is clinically administered as a racemic mixture of its d- and l-enantiomers for the management of hypertension and heart failure.[1] The scientific investigation of Nebivolol, particularly its pharmacokinetics and therapeutic monitoring, necessitates a precise and reliable analytical standard.

This guide provides a comprehensive technical overview of rac Nebivolol-d4 (Major), the deuterated analogue of racemic Nebivolol. The incorporation of stable isotopes, such as deuterium, creates a compound that is chemically identical to the parent drug but has a distinct, higher molecular weight. This property makes rac Nebivolol-d4 an ideal internal standard for quantitative bioanalytical assays, primarily those employing mass spectrometry.[3] Its use corrects for variability during sample preparation and analysis, ensuring the high accuracy and precision required in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2]

Chemical Identity and Structure

The fundamental identity of a reference standard is the cornerstone of its application. rac Nebivolol-d4 is structurally analogous to Nebivolol, with four hydrogen atoms selectively replaced by deuterium isotopes at specific methylene positions.[4][5] This isotopic substitution is designed to be stable and minimally impact the molecule's chromatographic behavior while providing a clear mass shift for spectrometric detection.

Key Identifiers:

| Property | Value | Source(s) |

| Analyte Name | rac Nebivolol-d4 (Major) | [4][5] |

| CAS Number | 1219407-55-2 | [4][5] |

| Unlabeled CAS | 99200-09-6 | [5][6] |

| Molecular Formula | C₂₂H₂₁D₄F₂NO₄ | [7] |

| Molecular Weight | 409.46 g/mol | [5][7] |

| Accurate Mass | 409.2003 Da | [5] |

| IUPAC Name | 2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [4][5] |

Chemical Structure:

The structure of rac Nebivolol-d4 features two chromane moieties linked by a deuterated iminodiethanol chain. The deuterium atoms are specifically located on the methylene carbons adjacent to the central nitrogen atom.

Caption: 2D structure of rac Nebivolol-d4.

Physicochemical Properties

The physical and chemical characteristics of a reference material are critical for its proper handling, storage, and use in analytical method development.

| Property | Value | Source(s) |

| Appearance | White to almost white powder | [8] |

| Purity | >95% (as determined by HPLC) | [5] |

| Melting Point | 138-140°C (for unlabeled rac-Nebivolol) | [9] |

| Solubility | Soluble in Methanol, Dimethylsulfoxide (DMSO), N,N-dimethylformamide. Sparingly soluble in ethanol. | [8][9][10] |

Expert Insights: The solubility profile dictates the choice of solvent for preparing stock solutions. Methanol is a common and effective choice for creating high-concentration stock solutions of rac Nebivolol-d4, which are then serially diluted with the mobile phase or an appropriate buffer for creating calibration standards and quality control samples.[1][9] For unlabeled Nebivolol Hydrochloride, it is freely soluble in DMSO and sparingly soluble in methanol, which should be considered when developing methods for the parent compound.[8]

Synthesis and Purification Overview

The synthesis of Nebivolol is a stereochemically complex process, as the molecule contains four chiral centers, leading to the possibility of ten distinct stereoisomers.[11] Industrial synthesis often involves the racemic mixture of two key enantiomers. The synthesis of isotopically labeled analogues like rac Nebivolol-d4 follows similar pathways but incorporates deuterated starting materials or reagents at a specific step.

A critical intermediate in many Nebivolol syntheses is 6-fluoro-chromane epoxide.[11] The synthesis strategy involves coupling key intermediates, such as a protected amino-alcohol with an epoxide, followed by deprotection. For the deuterated version, a deuterated N-benzyl protected intermediate is often used.[12]

Generalized Synthetic and Purification Workflow: The process involves synthesizing and coupling key intermediates, followed by purification and deprotection steps to yield the final product.

Caption: Generalized workflow for the synthesis and purification of rac Nebivolol-d4.

Purification Insights: Purification is paramount to ensure the chemical and isotopic purity of the final standard. Techniques such as fractional crystallization and preparative high-performance liquid chromatography (HPLC) are employed to separate the desired racemic mixture from reaction byproducts and unwanted diastereomers.[13][14] The purity is then confirmed using analytical HPLC, typically achieving >95%.[5]

Analytical Characterization and Protocols

The utility of rac Nebivolol-d4 as an internal standard is validated through rigorous analytical characterization. Its primary application is in the quantification of Nebivolol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating the analyte from any impurities. A common method involves a C18 reverse-phase column with a mobile phase of phosphate buffer and methanol.[15]

-

Mass Spectrometry (MS): Confirms the molecular weight and the successful incorporation of the four deuterium atoms. It is the detection method of choice for quantitative analysis.

-

Proton NMR Spectroscopy (¹H-NMR): Used to confirm the molecular structure and verify the specific locations of deuterium incorporation by observing the absence of signals at the deuterated positions.[9]

Protocol: Quantification of Nebivolol in Human Plasma via LC-MS/MS

This protocol outlines a validated method for determining Nebivolol concentrations in human plasma, a cornerstone for pharmacokinetic analysis.

1. Preparation of Standard Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nebivolol (reference standard) and rac Nebivolol-d4 (internal standard, IS) in separate volumetric flasks using methanol to create individual stock solutions.[1]

-

Working Solutions: Prepare serial dilutions of the Nebivolol stock solution with a 50:50 mixture of methanol and water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a separate working solution of rac Nebivolol-d4 (e.g., 100 ng/mL) for spiking.

2. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.

-

Add 50 µL of the rac Nebivolol-d4 internal standard working solution and vortex briefly.[1]

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[1]

3. LC-MS/MS Instrumentation and Conditions:

-

HPLC System: Standard high-performance liquid chromatography system.

-

Analytical Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Nebivolol Transition: Monitor the transition from the parent ion (m/z 406.2) to a specific product ion.

-

rac Nebivolol-d4 Transition: Monitor the transition from the parent ion (m/z 410.2) to the same product ion.

-

4. Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte (Nebivolol) to the peak area of the internal standard (rac Nebivolol-d4).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of Nebivolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Bioanalytical Workflow:

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Stability and Storage

Proper storage is crucial to maintain the integrity and stability of the reference standard, ensuring its suitability for long-term use.

-

Solid Form:

-

Long-term: Store at -20°C, tightly sealed. Under these conditions, the solid material can be stored for up to 6 months or longer as specified on the certificate of analysis.[9]

-

Short-term: May be stored at room temperature for short periods, such as during shipping.[9] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation. Some suppliers recommend storage at +4°C.[5] Always refer to the supplier's specific recommendations.

-

-

Solution Form:

-

Stock Solutions: It is recommended to prepare stock solutions fresh. If storage is necessary, store as aliquots in tightly sealed vials at -20°C. These solutions are generally stable for up to one month. Avoid repeated freeze-thaw cycles.

-

References

-

PubChem. (n.d.). rac Nebivolol-d4 (Major). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Nebivolol. National Center for Biotechnology Information. Retrieved from [Link]

-

DWK Life Sciences. (2025). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Retrieved from [Link]

-

USP-NF. (n.d.). Nebivolol Hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025). Nebivolol. Retrieved from [Link]

- Google Patents. (n.d.). US20110250454A1 - Preparation of nebivolol.

-

ResearchGate. (2025). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2646426 B1 - Process for the preparation of nebivolol. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007). Chemistry Review(s) - accessdata.fda.gov. Retrieved from [Link]

-

Wiley Online Library. (2025). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT OF RP-HPLC METHODS FOR THE ESTIMATION OF NEBIVOLOL AND CARVEDILOL WITH SELECTED NSAIDs AND ITS APPLICATION TO DRUG D. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rac Nebivolol-d4 (Major) | C22H25F2NO4 | CID 46782463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rac Nebivolol-d4 (Major) | LGC Standards [lgcstandards.com]

- 6. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Nebivolol Hydrochloride [doi.usp.org]

- 9. usbio.net [usbio.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 12. rac N-Benzyl Nebivolol-d4 | LGC Standards [lgcstandards.com]

- 13. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. ijrpc.com [ijrpc.com]

The Unseen Anchor: A Technical Guide to the Mechanism of rac Nebivolol-d4 as an Internal Standard in Bioanalysis

Preamble: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, particularly in pharmacokinetic (PK) and bioequivalence studies, the accuracy of quantitative bioanalysis is paramount. The journey of a drug molecule like Nebivolol—a third-generation β-blocker with a complex stereochemical profile and significant metabolic variability—through the human body is a story told in concentrations.[1][2] To narrate this story accurately, we require an analytical anchor, a constant against the tide of biological variability and experimental error. This guide delves into the core of this anchoring mechanism, focusing on the role of racemic (rac) Nebivolol-d4 as an internal standard (IS) in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect not just the what and the how, but the fundamental why, providing a framework for researchers, scientists, and drug development professionals to understand and implement this robust analytical strategy.

Section 1: The Principle of Isotopic Dilution - A Self-Validating System

The cornerstone of using a stable isotope-labeled compound like Nebivolol-d4 is the principle of isotope dilution mass spectrometry (IDMS).[3] This is not merely a procedural choice; it is the establishment of a self-validating system within each sample. An internal standard is a compound added in a known, constant amount to every sample, calibrator, and quality control (QC) sample before any processing begins.[4] Its purpose is to correct for variations that are almost inevitable during the analytical workflow.

Why a Deuterated Analog?

A deuterated internal standard, where one or more hydrogen atoms are replaced by its heavier, stable isotope deuterium, is considered the gold standard in LC-MS/MS bioanalysis.[5] The rationale is elegantly simple:

-

Near-Identical Physicochemical Properties: Nebivolol-d4 is, for all practical purposes, chemically and physically identical to Nebivolol. It exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time.[6] Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) or fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer source) will be mirrored by the internal standard.[5]

-

Distinguishable by Mass: Despite their chemical similarities, Nebivolol and Nebivolol-d4 are easily differentiated by a mass spectrometer due to the mass difference imparted by the deuterium atoms.[7] This allows for their simultaneous detection and independent quantification.

The "mechanism of action" of Nebivolol-d4 as an internal standard is, therefore, to act as a perfect mimic of the analyte. By calculating the ratio of the analyte's response to the internal standard's response, we normalize the data. This ratio becomes the quantitative measure, effectively canceling out most sources of analytical variability.

Caption: The principle of Isotopic Dilution using Nebivolol-d4.

Section 2: The Analyte - Nebivolol's Complexity

Understanding why a robust internal standard is critical for Nebivolol requires an appreciation of the drug's own complexities. Nebivolol is administered as a racemate of two enantiomers, (SRRR)-nebivolol (d-nebivolol) and (RSSS)-nebivolol (l-nebivolol).[8] These enantiomers have different pharmacological activities. Furthermore, Nebivolol undergoes extensive hepatic metabolism, primarily through the polymorphic enzyme CYP2D6, leading to significant inter-individual variability in plasma concentrations.[2][9] This metabolic profile, coupled with its stereochemistry, presents a significant bioanalytical challenge that necessitates a highly reliable quantification method.

Section 3: A Validated Experimental Protocol for Nebivolol Quantification in Human Plasma

The following protocol is a synthesis of validated methods for the determination of Nebivolol in human plasma using rac-Nebivolol-d4 as the internal standard.[7][10][11] This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."

Materials and Reagents

-

Reference Standards: Nebivolol Hydrochloride, rac-Nebivolol-d4

-

Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Individually prepare stock solutions of Nebivolol and Nebivolol-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Nebivolol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration curve standards.

-

Internal Standard Working Solution: Dilute the Nebivolol-d4 stock solution to a final concentration of 100 ng/mL in the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Nebivolol into blank human plasma.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Nebivolol from plasma.[5]

-

Pipette 100 µL of the human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL of Nebivolol-d4).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) or equivalent[10] |

| Mobile Phase A | 5 mM Ammonium Formate in water with 0.1% Formic Acid[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min[11] |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Run Time | ~2.0 minutes[11] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Nebivolol Transition | Q1: 406.2 m/z → Q3: 151.1 m/z[7][10] |

| Nebivolol-d4 Transition | Q1: 410.2 m/z → Q3: 151.0 m/z[7][11] |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Section 4: Data Analysis, Validation, and Trustworthiness

The trustworthiness of this method is established through rigorous validation, as mandated by regulatory agencies like the FDA. The use of Nebivolol-d4 is central to meeting these validation criteria.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Nebivolol to Nebivolol-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Accuracy and Precision: These are assessed by analyzing the QC samples at multiple concentrations. The accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[4] The consistent performance of Nebivolol-d4 across the analytical run ensures these criteria can be met.

-

Selectivity and Matrix Effect: The method's selectivity is confirmed by analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute and are detected at the MRM transitions of the analyte or the IS. The matrix effect is evaluated to ensure that the ionization of Nebivolol is not suppressed or enhanced by the biological matrix, a factor for which Nebivolol-d4 inherently corrects.[4]

-

Recovery: While 100% recovery is not necessary, it should be consistent and reproducible. The recovery of Nebivolol and Nebivolol-d4 are expected to be similar due to their identical chemical nature.[4]

Conclusion: The Indispensable Role of the Deuterated Internal Standard

The mechanism of action of rac-Nebivolol-d4 as an internal standard is not one of pharmacological interaction, but of analytical fidelity. It operates on the robust and universally accepted principle of isotope dilution, providing a continuous, internal check on the integrity of the analytical process from the moment of its addition to the final calculation. For a drug as complex as Nebivolol, with its inherent metabolic and stereochemical variability, the use of a stable isotope-labeled internal standard is not just best practice—it is a fundamental requirement for generating the high-quality, reliable, and defensible data that underpins modern drug development and ensures patient safety.

References

- Benchchem. (2025). Bioanalytical Method for Nebivolol Quantification in Human Plasma using (Rac)-Nebivolol-d2,15N.

- Benchchem. (2025). Application Note: Quantification of Nebivolol in Human Plasma by LC-MS/MS.

- PubMed. (2019). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies.

- PubMed. (2013). Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.

- Patel, C. D., Guttikar, S., & Patel, B. H. (2018). Development and Validation of Bioanalytical Method for Simultaneous Estimation of Nebivolol Enantiomers in Human Plasma Using Liquid Chromatography-tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 5(1), 131-142.

- Dasari, P. K., et al. (2016). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF NEBIVOLOL IN HUMAN PLASMA. World Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 844-854.

- Patel, C. D., Guttikar, S., & Patel*, B. H. (2018). Development and Validation of Bioanalytical Method for Simultaneous Estimation of Nebivolol Enantiomers in Human Plasma Using Liquid Chromatography-tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry Research.

- ResearchGate. (2019). Synthesis of Enantiopure Beta-Blocker (+)

- Google Patents. (2014). CN103833717A - Synthetic method of nebivolol.

- Springer. (2025). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. Discover Chemistry.

- European Patent Office. (2022).

- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Benchchem. (2025). A Comparative Guide to the Bioanalysis of Nebivolol: Inter-day and Intra-day Precision and Accuracy.

- Benchchem. (2025). Resolving co-eluting interferences in the nebivolol LC-MS/MS method.

- Semantic Scholar. (2023).

- PubMed. (2015).

- Chromatography Online. (2025).

- MDPI. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules.

- PubMed. (2001). Metabolic effects and safety profile of nebivolol.

- Coats, A., & Jain, S. (2017). Protective effects of nebivolol from oxidative stress to prevent hypertension-related target organ damage. Journal of Human Hypertension, 31, 376–381.

- JoVE. (2022). Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses.

- Gohel, V., Patel, S., & Shah, U. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets.

- FDA. (2024). Q2(R2)

- FDA. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.

- Regulations.gov. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.

Sources

- 1. Metabolic effects and safety profile of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of Bioanalytical Method for Simultaneous Estimation of Nebivolol Enantiomers in Human Plasma Using Liquid Chromatography-tandem Mass Spectrometry [analchemres.org]

- 9. mdpi.com [mdpi.com]

- 10. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rationale for Deuterated Racemic Nebivolol

An In-Depth Technical Guide to the Synthesis and Purification of rac-Nebivolol-d4

Nebivolol is a third-generation beta-blocker distinguished by its high β1-selectivity and nitric oxide-mediated vasodilatory properties, setting it apart in the treatment of hypertension.[1] Its molecular structure is notably complex, featuring four chiral centers, which gives rise to ten possible stereoisomers.[2] The clinically approved drug is a racemic mixture of two enantiomers: (SRRR)-Nebivolol (d-Nebivolol) and (RSSS)-Nebivolol (l-Nebivolol).[3][4] This specific pairing is crucial, as d-Nebivolol is the primary contributor to β1-receptor antagonism, while l-Nebivolol potentiates its antihypertensive effects.[1]

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful technique in modern drug development to enhance a molecule's pharmacokinetic profile.[5][6] This modification, known as deuteration, strengthens the carbon-hydrogen bond, making it more resistant to metabolic cleavage—a phenomenon described by the Kinetic Isotope Effect (KIE).[7] By slowing the rate of metabolism, deuteration can lead to an increased drug half-life, improved oral bioavailability, and a more favorable safety profile by reducing the formation of unwanted metabolites.[7][8]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity racemic Nebivolol-d4 (rac-Nebivolol-d4). We will delve into the causality behind experimental choices, offering a self-validating protocol designed for researchers, scientists, and drug development professionals. The focus is on a robust and scalable process, from the strategic introduction of the deuterium label to the rigorous analytical characterization of the final active pharmaceutical ingredient (API).

Part 1: Synthetic Strategy and Execution

A convergent synthesis approach is the most efficient strategy for a complex molecule like Nebivolol. This involves synthesizing the two distinct chroman fragments of the molecule separately before coupling them in a later step.[3][9] Our strategy will focus on introducing the deuterium label during the final coupling and deprotection sequence, which provides a highly efficient route to the target molecule.

The key intermediates are the (R)- and (S)-epoxides of 6-fluorochroman. These are coupled with a protected amine, followed by a final coupling and deprotection sequence where the deuterium label is introduced.

Overall Synthetic Workflow

The synthesis is designed as a multi-step convergent process, culminating in the introduction of the deuterium label via reductive amination.

Caption: Convergent synthesis workflow for rac-Nebivolol-d4.

Experimental Protocol: Synthesis

Step 1: Synthesis of (R)- and (S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

The synthesis of the chiral epoxide intermediates is a critical step that sets the stereochemistry for the final product.[2] This protocol is performed in parallel for both the (R) and (S) enantiomers of 6-fluorochroman-2-carboxaldehyde.

-

Preparation: To a solution of trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 15-20°C under a nitrogen atmosphere. Stir the resulting mixture for 1 hour at room temperature to form the dimethylsulfonium methylide ylide.

-

Ylide Reaction: Cool the ylide solution to 0°C and add a solution of enantiomerically pure (R)- or (S)-6-fluorochroman-2-carboxaldehyde (1.0 eq) in DMSO dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude epoxide is purified via column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to yield the pure epoxide as a colorless oil. Causality: This step is crucial as the purity of the epoxide directly impacts the diastereomeric purity of the final product, simplifying downstream purification.[2]

Step 2: Synthesis of N-Benzyl Protected Diamine Intermediate

-

First Epoxide Opening: Dissolve (S)-6-Fluorochroman epoxide (1.0 eq) in methanol. Add benzylamine (1.5 eq) and heat the mixture to reflux for 6-8 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate to yield the crude amino alcohol intermediate, which can be used in the next step without further purification.

Step 3: Coupling and Formation of N-Benzyl Protected Nebivolol

-

Second Epoxide Opening: To the crude amino alcohol from the previous step, add (R)-6-Fluorochroman epoxide (1.1 eq) in ethanol. Heat the mixture to reflux for 12-16 hours. Rationale: Using a slight excess of the second epoxide ensures complete consumption of the intermediate, driving the reaction to completion.

-

Isolation: After cooling, the N-benzyl protected Nebivolol will often precipitate from the ethanol solution. The solid can be collected by filtration. If no precipitate forms, concentrate the solution and purify the residue by column chromatography to isolate the desired diastereomer. This step yields a mixture of diastereomers, with the desired (SRRR)/(RSSS) pair as the major product.

Step 4: Catalytic Deuterogenolysis to Yield rac-Nebivolol-d4

This final step simultaneously removes the benzyl protecting group and introduces the deuterium atoms.

-

Reaction Setup: In a Parr hydrogenation apparatus, suspend the N-benzyl protected Nebivolol (1.0 eq) and Palladium on Carbon (10% w/w, 50% wet) in methanol-d4.

-

Deuteration: Seal the vessel, purge with nitrogen, and then pressurize with deuterium gas (D2) to 50 psi. Heat the reaction to 40°C and shake for 12-18 hours. Self-Validation: The progress of the debenzylation can be monitored by HPLC-MS, looking for the disappearance of the starting material and the appearance of the product with the expected mass shift.

-

Work-up: After the reaction is complete, carefully vent the D2 gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude rac-Nebivolol-d4 as a solid. This crude product is then carried forward for purification.

Part 2: Purification of rac-Nebivolol-d4

The primary challenge in Nebivolol purification is the separation of the desired racemic pair ((SRRR) and (RSSS)) from other diastereomers generated during the synthesis.[4][10] A multi-step approach involving crystallization followed by preparative chromatography is highly effective.

Purification Workflow

Sources

- 1. waters.com [waters.com]

- 2. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 3. data.epo.org [data.epo.org]

- 4. patents.justia.com [patents.justia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 9. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 10. Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to rac-Nebivolol-d4: From Sourcing to Bioanalytical Application

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Analytical Imperative for Nebivolol Quantification

Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1-adrenergic receptors and its unique nitric oxide (NO)-mediated vasodilatory effects.[1][2] This dual mechanism of action—reducing heart rate and myocardial contractility while also decreasing peripheral vascular resistance—makes it an effective therapeutic agent for hypertension and heart failure.[3][4] As with any pharmaceutical compound in development or clinical use, accurate quantification in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[5]

The complexity of biological samples necessitates a robust analytical methodology to ensure precision and accuracy. This is where isotopically labeled internal standards become indispensable. This guide provides a comprehensive technical overview of racemic (rac)-Nebivolol-d4, a deuterated analog of Nebivolol, focusing on its commercial sourcing and its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based bioanalysis.

The Rationale for Deuteration: Why rac-Nebivolol-d4 is the Gold Standard

In quantitative mass spectrometry, an ideal internal standard (IS) should be chemically identical to the analyte but mass-distinguishable.[6] Deuterated compounds, such as rac-Nebivolol-d4, are the preferred choice for several reasons:

-

Co-elution and Identical Ionization: rac-Nebivolol-d4 shares the same physicochemical properties as unlabeled Nebivolol. This ensures it co-elutes from the liquid chromatography column and exhibits identical ionization efficiency in the mass spectrometer's source.[7]

-

Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the analyte's signal. Since the deuterated standard is affected in the same way as the analyte, it provides a reliable basis for correcting these variations.[8]

-

Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard. The ratio of analyte to IS remains constant, ensuring accurate quantification.[6][9]

rac-Nebivolol-d4 contains four deuterium atoms, providing a mass shift of +4 Da compared to the parent molecule. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the internal standard.[10]

Sourcing rac-Nebivolol-d4: A Comparative Overview of Commercial Suppliers

The acquisition of high-quality, well-characterized rac-Nebivolol-d4 is the foundational step for any quantitative assay. Researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing chemical purity, isotopic enrichment, and identity confirmation.

Below is a summary of prominent commercial suppliers offering rac-Nebivolol-d4 for research purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Notes |

| Toronto Research Chemicals (TRC) | rac Nebivolol-d4 (Major) | 1219407-55-2[11] | C₂₂H₂₁D₄F₂NO₄[11] | >95% (HPLC)[11] | Available through distributors like LGC Standards and Fisher Scientific.[1][11] |

| MedChemExpress (MCE) | (rac)-Nebivolol-d4 | Not specified | C₂₂H₂₁D₄F₂NO₄[3] | Not specified | Offered as a stable isotope for use as a tracer or internal standard.[3][12] |

| Santa Cruz Biotechnology (SCBT) | rac Nebivolol-d4 (Major) | 138402-11-6 (unlabeled)[13] | C₂₂H₂₁D₄F₂NO₄[13] | Not specified | Classified as a Dangerous Good for transport.[13] |

| Clearsynth | rac-Nebivolol-d4 (Major) | 1219407-55-2[14] | C₂₂H₂₁D₄F₂NO₄[14] | Not specified | Part of their Nebivolol Stable Isotopes product line.[14] |

| Sussex Research Laboratories Inc. | rac-Nebivolol-d4.HCl | N/A | C₂₂H₂₁D₄F₂NO₄.HCl[15] | >95% (HPLC), Isotopic Enrichment: >95%[15] | Provided as the hydrochloride salt.[15] |

| Simson Pharma Limited | rac Nebivolol-D4 (Major) | 1219407-55-2[6] | Not specified | Not specified | Accompanied by a Certificate of Analysis.[6] |

| Cayman Chemical | (±)-Nebivolol-d₄ (hydrochloride) | 2701283-32-9[16] | Not specified | ≥99% deuterated forms (d₁-d₄)[16] | Intended for use as an internal standard for GC- or LC-MS.[16] |

Note: Researchers should always request the most recent Certificate of Analysis from the supplier for lot-specific data.

Core Technical Application: Quantification of Nebivolol in Human Plasma using LC-MS/MS

The following protocol is a representative workflow for the determination of Nebivolol in a biological matrix, such as human plasma, using rac-Nebivolol-d4 as an internal standard. This method is based on established and validated bioanalytical procedures.[10][17][18]

Experimental Workflow Diagram

Caption: Workflow for Nebivolol quantification using a deuterated internal standard.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution (e.g., 1 mg/mL) of Nebivolol and rac-Nebivolol-d4 in a suitable organic solvent like methanol.

-

From the Nebivolol stock, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of rac-Nebivolol-d4 (internal standard) at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 200 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.

-

Add a small volume (e.g., 25 µL) of the rac-Nebivolol-d4 working solution to every tube. Causality: This early addition ensures the IS accounts for variability in all subsequent steps.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[5] Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate, releasing the drug and IS into the solvent.

-

Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is commonly used.[5]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 20mM ammonium formate, pH 3.0) and an organic component (e.g., acetonitrile) run in a gradient or isocratic mode.[18]

-

Flow Rate: Approximately 0.8 - 1.0 mL/min.[10]

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for Nebivolol.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both Nebivolol and its deuterated internal standard.

-

Causality: The precursor ion (m/z 406.2 or 410.2) corresponds to the protonated molecule [M+H]⁺. This ion is isolated, fragmented, and a specific product ion (m/z 151.0) is detected. This two-stage filtering dramatically reduces chemical noise and enhances specificity.

-

-

Data Analysis and Self-Validation

The analytical software integrates the peak areas for both the Nebivolol and rac-Nebivolol-d4 MRM transitions at the same retention time. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. The concentration of Nebivolol in unknown samples is then calculated from this curve.

The trustworthiness of this protocol is self-validating. The consistent response of the internal standard across all samples, including calibrators and QCs, confirms the robustness of the extraction and analytical process. Any significant deviation in the IS signal in a particular sample would flag a potential issue with that specific sample's preparation or injection, allowing it to be re-analyzed.

Nebivolol's Mechanism of Action: A Dual-Pathway Approach

Understanding the parent drug's mechanism provides context for its analysis. Nebivolol's unique cardiovascular effects stem from two distinct pathways.

Caption: Dual mechanism of action of Nebivolol.

-

Selective β1-Adrenergic Blockade: The d-enantiomer of Nebivolol is a potent and highly selective antagonist of β1-adrenergic receptors, which are primarily located in the heart. This blockade leads to decreased heart rate and contractility.[10][13]

-

Nitric Oxide-Mediated Vasodilation: The l-enantiomer stimulates endothelial nitric oxide synthase (eNOS) via β3-receptor agonism, leading to increased production of NO.[2][3] NO is a powerful vasodilator that relaxes blood vessels, reduces peripheral resistance, and contributes to the overall antihypertensive effect.[3]

Conclusion

rac-Nebivolol-d4 is an essential tool for researchers in pharmacology and drug development. Its use as an internal standard in LC-MS/MS assays provides the accuracy, precision, and robustness required for the reliable quantification of Nebivolol in complex biological matrices. By partnering with reputable commercial suppliers and implementing a well-validated analytical protocol, scientists can generate high-quality data to advance our understanding of this unique cardiovascular therapeutic.

References

-

Wikipedia. (n.d.). Nebivolol. Retrieved from [Link]

-

Pharmacology of Nebivolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 3). YouTube. Retrieved from [Link]

-

RxList. (2022, November 11). Nebivolol (nebivolol): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2023). Clinical pharmacokinetics of nebivolol: a systematic review. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 665-681. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nebivolol hydrochloride? Retrieved from [Link]

-

ResearchGate. (n.d.). Clinical pharmacokinetics of nebivolol: a systematic review | Request PDF. Retrieved from [Link]

-

Patel, D. P., et al. (2019). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 174, 494-502. Retrieved from [Link]

-

Medium. (n.d.). Nebivolol: A Beta Blocker with A Twist - A Review of Its Distinctive Properties. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Nebivolol 2.5mg Tablets. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Scilit. (n.d.). Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Retrieved from [Link]

-

Dasari, P. K., et al. (2016). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF NEBIVOLOL IN HUMAN PLASMA. World Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 843-857. Retrieved from [Link]

-

Nandania, J., et al. (2013). Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 923-924, 110-119. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. Retrieved from [Link]

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). Nebivolol | CAS#:99200-09-6. Retrieved from [Link]

- Google Patents. (n.d.). CN103833717A - Synthetic method of nebivolol.

-

ResearchGate. (n.d.). Synthesis of Desfluorinated Nebivolol Isomers | Request PDF. Retrieved from [Link]

-

European Patent Office. (n.d.). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2 - EPO. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of desfluorinated nebivolol isomers. Retrieved from [Link]

-

PubChem. (n.d.). rac Nebivolol-d4 (Major). Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. Retrieved from [Link]

Sources

- 1. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Nebivolol - Wikipedia [en.wikipedia.org]

- 4. Articles [globalrx.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. youtube.com [youtube.com]

- 10. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Nebivolol (nebivolol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of nebivolol: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: The Critical Role of rac-Nebivolol-d4 in Modern Analytics

An In-Depth Technical Guide to the Stability and Storage of rac-Nebivolol-d4

rac-Nebivolol-d4 is the deuterated analogue of Nebivolol, a third-generation β1-adrenergic receptor antagonist known for its high cardioselectivity and novel nitric oxide-mediated vasodilatory effects.[1][2] In the fields of pharmaceutical research and development, isotopically labeled compounds like rac-Nebivolol-d4 are indispensable tools. Their primary application is as internal standards for highly sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and drug metabolism studies.[3][4][5]

The substitution of hydrogen with deuterium atoms creates a heavier, more stable molecule. This modification does not typically alter the compound's biological activity but provides a distinct mass signature, crucial for differentiating the internal standard from the unlabeled parent drug in complex biological matrices. The strength of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, a phenomenon that can slow metabolic processes involving the cleavage of this bond—an effect known as the Deuterium Kinetic Isotope Effect (DKIE).[6] This inherent stability is a key advantage, but it does not render the molecule impervious to chemical degradation.

This guide provides a comprehensive overview of the core principles governing the stability of rac-Nebivolol-d4, offering field-proven insights into its optimal storage, handling, and stability assessment to ensure its integrity and performance in a research setting.

Foundational Principles of Stability for Isotope-Labeled Compounds

The utility of a stable isotope-labeled (SIL) compound like rac-Nebivolol-d4 hinges on two unwavering attributes: chemical purity and isotopic integrity . The primary goal of any storage and handling strategy is to mitigate the external factors that threaten these qualities.[7]

-

Chemical Degradation: This involves the breakdown of the Nebivolol molecular structure into impurities. It is primarily driven by external factors such as temperature, light, moisture, and atmospheric oxygen.[7] Each of these factors can initiate or accelerate deleterious chemical reactions.

-

Isotopic Exchange: This refers to the potential for the deuterium labels to exchange with protium (¹H) from the environment, particularly from solvents containing exchangeable protons (e.g., water, methanol). While the C-D bond is generally stable, certain chemical conditions can facilitate this exchange, compromising the compound's isotopic enrichment and its function as an internal standard.[8][9]

Physicochemical Profile and Recommended Storage Conditions

Understanding the fundamental properties of rac-Nebivolol-d4 is the first step in designing an effective storage protocol.

| Property | Value | Source(s) |

| Chemical Name | α,α'-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]-d4 | [10] |

| Molecular Formula | C₂₂H₂₁D₄F₂NO₄ ·HCl | [11][12] |

| Molecular Weight | 445.92 g/mol | [11] |

| Typical Purity | >95% (HPLC) | [11][13][14] |

| Physical Format | Neat Solid | [12][13][14] |

| Solubility | Soluble in DMSO and Methanol | [10][12] |

Storage Temperature: A Multi-Tiered Approach

The rate of chemical degradation is highly dependent on temperature. Based on supplier recommendations and general best practices for SIL compounds, the following storage strategy is advised: